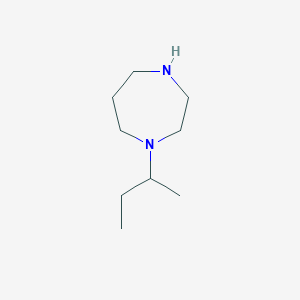![molecular formula C13H21NO2 B6352992 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol CAS No. 1019500-22-1](/img/structure/B6352992.png)
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This compound is used as a reagent in pharmaceutical synthesis . It is particularly used in the synthesis of tyrosine kinase 3 (FLT3) inhibitors based on 5-aryl-2-aminopyridines .Molecular Structure Analysis
The molecular structure of “4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol” is represented by the formula C13H21NO2. The InChI Code for this compound is 1S/C5H13NO/c1-5(2,7)3-4-6/h7H,3-4,6H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Flavor Chemistry in Foods
Research on branched aldehydes, which are structurally related to "4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol," highlights their significance as flavor compounds in both fermented and non-fermented food products. The understanding of metabolic pathways for the production and degradation of these compounds can inform the control of desirable flavor levels in food (Smit, Engels, & Smit, 2009).
Herbicide Sorption to Environmental Materials
Studies on the sorption of phenoxy herbicides to soil and organic matter provide insights into the environmental behavior of compounds structurally related to "this compound." Understanding these interactions is critical for assessing the environmental impact of such herbicides and for developing strategies to mitigate their persistence (Werner, Garratt, & Pigott, 2012).
Fluorescent Chemosensors
Research into fluorescent chemosensors based on compounds similar to "this compound" has shown their potential for detecting a wide range of analytes, including metal ions and organic molecules. These chemosensors offer high selectivity and sensitivity, making them valuable tools for chemical and environmental analysis (Roy, 2021).
Natural Sources and Bioactivities
The study of natural compounds similar to "this compound" reveals their widespread occurrence in various organisms and their potent bioactivities, including toxicity against a broad range of organisms. This research underscores the importance of understanding natural products' ecological roles and potential applications (Zhao et al., 2020).
Wastewater Treatment in the Pesticide Industry
The pesticide industry's wastewater, containing toxic pollutants related to "this compound," poses significant environmental risks. Research into treatment options, such as biological processes and activated carbon, aims to reduce these pollutants' impact, ensuring safer effluent discharge into natural waters (Goodwin et al., 2018).
Wirkmechanismus
Target of Action
A structurally similar compound, 4-amino-2-methyl-2-butanol, is used in the synthesis of tyrosine kinase 3 (flt3) inhibitors . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). Inhibitors of FLT3 are used in the treatment of acute myeloid leukemia.
Eigenschaften
IUPAC Name |
4-[(butan-2-ylamino)methyl]-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-10(3)14-9-11-6-7-12(15)13(8-11)16-5-2/h6-8,10,14-15H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQBBKNOTXGDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)
![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)



![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)